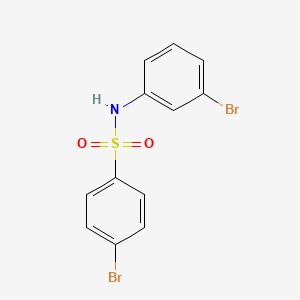

4-bromo-N-(3-bromophenyl)benzenesulfonamide

Description

BenchChem offers high-quality 4-bromo-N-(3-bromophenyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-bromo-N-(3-bromophenyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-N-(3-bromophenyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Br2NO2S/c13-9-4-6-12(7-5-9)18(16,17)15-11-3-1-2-10(14)8-11/h1-8,15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVCLEMBBYDDEQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)NS(=O)(=O)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Br2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: Structural Dynamics and Synthetic Utility of 4-bromo-N-(3-bromophenyl)benzenesulfonamide

Introduction: The Dual-Halogenated Scaffold

In the landscape of medicinal chemistry, diaryl sulfonamides represent a "privileged structure," serving as the core pharmacophore for protease inhibitors, carbonic anhydrase inhibitors, and anticancer agents.

4-bromo-N-(3-bromophenyl)benzenesulfonamide is distinct due to its specific halogenation pattern. Unlike simple analogs, this molecule possesses two chemically distinct bromine "handles"—one on the electron-deficient sulfonyl ring (para-position) and one on the electron-rich amine ring (meta-position). This electronic asymmetry makes it an invaluable intermediate for iterative cross-coupling reactions (e.g., Suzuki-Miyaura), allowing researchers to sequentially functionalize the molecule to build complex libraries.

This guide details the robust synthesis, structural validation, and electronic properties of this scaffold, designed to serve as a reproducible protocol for drug development workflows.

Molecular Architecture & Electronic Properties

Conformational Dynamics

The sulfonamide linkage (

-

Torsion Angle: The

torsion angle typically ranges between -

Acidity (

): The electron-withdrawing sulfonyl group, combined with the inductive effect of the bromine atoms, renders the

Electronic Potential Map (Concept)

-

Sulfonyl Ring: Electron-poor due to the

group. The C-Br bond here is activated for oxidative addition with electron-rich metal catalysts. -

Aniline Ring: Relatively more electron-rich, though tempered by the meta-bromo substituent.

Robust Synthetic Protocol (Self-Validating System)

This protocol utilizes a nucleophilic substitution pathway.[1] It is designed to be self-validating: the evolution of HCl (neutralized by base) and the distinct solubility change of the product serve as in-process checkpoints.

Reaction Scheme

Reagents & Materials

| Reagent | Equiv. | Role | Critical Note |

| 4-Bromobenzenesulfonyl chloride | 1.0 | Electrophile | Must be white/crystalline. If yellow oil, recrystallize from hexane. |

| 3-Bromoaniline | 1.05 | Nucleophile | Slight excess ensures complete consumption of the chloride. |

| Pyridine | 2.0 | Base/Catalyst | Acts as an HCl scavenger and nucleophilic catalyst. |

| Dichloromethane (DCM) | Solvent | Medium | Anhydrous grade preferred to prevent hydrolysis of sulfonyl chloride. |

Step-by-Step Methodology

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar and drying tube (CaCl2), dissolve 3-bromoaniline (1.05 equiv) and pyridine (2.0 equiv) in DCM (0.2 M concentration relative to amine).

-

Addition: Cool the solution to

(ice bath). Add 4-bromobenzenesulfonyl chloride (1.0 equiv) portion-wise over 15 minutes.-

Why? Exothermic control prevents sulfonamide double-addition (formation of bis-sulfonamide).

-

-

Reaction: Remove ice bath and stir at Room Temperature (RT) for 4–6 hours.

-

Validation: TLC (30% EtOAc/Hexane) should show disappearance of the sulfonyl chloride (high

) and appearance of a new, more polar spot.

-

-

Quench & Workup:

-

Dilute with DCM.

-

Wash with 1M HCl (

) to remove excess pyridine and unreacted aniline (converts them to water-soluble salts). -

Wash with Brine (

), dry over

-

-

Purification: Recrystallize the crude solid from hot Ethanol/Water (9:1).

Mechanistic Workflow (Graphviz)

Figure 1: Step-by-step synthetic workflow with integrated validation checkpoints.

Structural Characterization (Data Validation)

To confirm the identity of the molecule, compare experimental data against these diagnostic signals.

Mass Spectrometry (The "Fingerprint")

The presence of two bromine atoms creates a distinctive isotope pattern due to the natural abundance of

-

Expected Pattern: A triplet signal with intensity ratio 1:2:1 .

-

M+ Ion: ~391 Da (

), ~393 Da ( -

Interpretation: If you see a 1:1 doublet, you have mono-brominated product (failed synthesis). If you see 1:2:1, you have the dibromo target.

Nuclear Magnetic Resonance ( H NMR)

Solvent: DMSO-

| Proton ( | Chemical Shift ( | Multiplicity | Integration | Assignment |

| NH | 10.2 – 10.5 | Singlet (Broad) | 1H | Sulfonamide proton (exchangeable with |

| Ar-H (2') | 7.2 – 7.3 | Singlet/Triplet | 1H | Aniline ring (between Br and N) |

| Ar-H (Sulf) | 7.6 – 7.8 | Doublet ( | 2H | Sulfonyl ring (ortho to |

| Ar-H (Sulf) | 7.5 – 7.6 | Doublet ( | 2H | Sulfonyl ring (ortho to Br) |

| Ar-H (4', 6') | 7.1 – 7.4 | Multiplet | 2H | Aniline ring |

| Ar-H (5') | 6.9 – 7.1 | Triplet ( | 1H | Aniline ring (meta to Br) |

Infrared Spectroscopy (IR)

-

:

-

: Asymmetric

Mechanistic Pathway

Understanding the mechanism is crucial for troubleshooting. The reaction follows a nucleophilic acyl substitution at the sulfur center.

Figure 2: Mechanistic pathway for sulfonamide formation.

Applications & Future Directions

This molecule is not just a final product; it is a divergent intermediate .

-

Site-Selective Coupling: The electronic difference between the electron-poor sulfonyl ring and the neutral aniline ring allows for selective Suzuki couplings. Palladium catalysts will typically insert into the electron-deficient C-Br bond (sulfonyl side) first under controlled conditions.

-

Fragment-Based Drug Discovery (FBDD): The sulfonamide motif binds tightly to metal centers in metalloenzymes (e.g., Carbonic Anhydrase), making this scaffold a perfect "anchor" for growing fragment libraries.

References

-

BenchChem. (2025).[1][2] An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. Retrieved from 2

-

Organic Chemistry Portal. (2023). Synthesis of Sulfonamides. Retrieved from 3

-

Perlovich, G. L., et al. (2011). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science. Retrieved from

-

Vinola, M., et al. (2015).[4] Crystal structure of 4-Bromo-N-(4-bromophenyl)benzenesulfonamide. IUCrData. Retrieved from 4

Sources

A Technical Guide to the Solubility of 4-bromo-N-(3-bromophenyl)benzenesulfonamide in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 4-bromo-N-(3-bromophenyl)benzenesulfonamide in organic solvents. Recognizing the absence of extensive published quantitative solubility data for this specific compound, this document serves as a vital resource for researchers, scientists, and drug development professionals. It offers a detailed, field-proven methodology for experimental solubility determination, an in-depth discussion of the physicochemical principles governing solubility, and practical guidance on data analysis and presentation. By integrating theoretical knowledge with actionable experimental protocols, this guide empowers researchers to generate reliable solubility data, crucial for optimizing synthetic routes, purification processes, and formulation development.

Introduction: The Significance of 4-bromo-N-(3-bromophenyl)benzenesulfonamide

4-bromo-N-(3-bromophenyl)benzenesulfonamide belongs to the arylsulfonamide class of organic compounds, a scaffold of significant interest in medicinal chemistry and materials science. The presence of two bromine atoms and a sulfonamide linkage imparts distinct electronic and steric properties, making it a valuable intermediate for the synthesis of novel bioactive molecules and functional materials.

A thorough understanding of the solubility of this compound in various organic solvents is a cornerstone for its practical application. Solubility data dictates the choice of solvents for chemical reactions, influences the efficiency of crystallization and purification, and is a critical parameter in the formulation of pharmaceutical products. This guide addresses the current knowledge gap by providing a comprehensive approach to determining and interpreting the solubility of 4-bromo-N-(3-bromophenyl)benzenesulfonamide.

Synthesis of 4-bromo-N-(3-bromophenyl)benzenesulfonamide

The synthesis of 4-bromo-N-(3-bromophenyl)benzenesulfonamide can be achieved through the nucleophilic substitution reaction between 4-bromobenzenesulfonyl chloride and 3-bromoaniline in the presence of a suitable base, such as pyridine.

Caption: Synthesis of 4-bromo-N-(3-bromophenyl)benzenesulfonamide.

Physicochemical Properties

While experimental data for 4-bromo-N-(3-bromophenyl)benzenesulfonamide is not extensively reported, its key physicochemical properties can be calculated or inferred from closely related structures.

| Property | Value | Source |

| Chemical Formula | C₁₂H₉Br₂NO₂S | Calculated |

| Molecular Weight | 407.08 g/mol | Calculated |

| CAS Number | 349404-99-5 | [1] |

| Appearance | Expected to be a solid at room temperature | Inferred |

| Melting Point | Not reported; for comparison, 3-bromo-N-phenylbenzenesulfonamide has a melting point of 98-100 °C.[2] | Inferred |

Experimental Determination of Solubility: A Step-by-Step Protocol

The following protocol details the widely accepted isothermal shake-flask method for determining the thermodynamic solubility of 4-bromo-N-(3-bromophenyl)benzenesulfonamide in various organic solvents. This method ensures that a state of equilibrium is reached between the dissolved and undissolved solute, providing accurate and reproducible solubility data.

Materials and Equipment

-

4-bromo-N-(3-bromophenyl)benzenesulfonamide (purified)

-

Selected organic solvents (analytical grade)

-

Scintillation vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm PTFE or other compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Standard laboratory glassware

Experimental Workflow

Caption: Workflow for experimental solubility determination.

Detailed Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of crystalline 4-bromo-N-(3-bromophenyl)benzenesulfonamide to a series of vials. The presence of excess solid is critical to ensure equilibrium is achieved.

-

Add a known volume of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A preliminary kinetic study should be performed to determine the time to equilibrium, which is typically between 24 and 72 hours.[2]

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved solid particles.

-

-

Quantitative Analysis:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of the dissolved compound.

-

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner. A tabular format is recommended for easy comparison of solubility in different solvents and at various temperatures.

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Analytical Method |

| Methanol | 25 | Experimental Data | Experimental Data | HPLC |

| Ethanol | 25 | Experimental Data | Experimental Data | HPLC |

| Acetone | 25 | Experimental Data | Experimental Data | HPLC |

| Dichloromethane | 25 | Experimental Data | Experimental Data | HPLC |

| Other Solvents | As required | Experimental Data | Experimental Data | As appropriate |

Factors Influencing the Solubility of 4-bromo-N-(3-bromophenyl)benzenesulfonamide

The solubility of a solid in a liquid solvent is a complex interplay of various physicochemical factors. For sulfonamides like 4-bromo-N-(3-bromophenyl)benzenesulfonamide, the following factors are of primary importance.

Solvent Polarity

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[3] Polar solvents tend to dissolve polar solutes, while nonpolar solvents are better at dissolving nonpolar solutes. Sulfonamides possess both polar (sulfonamide group) and nonpolar (bromophenyl rings) moieties, leading to a nuanced solubility profile. The solubility of sulfonamides in alcohols, for instance, has been shown to be highest in more polar alcohols like methanol and to decrease with increasing alkyl chain length (decreasing polarity).[4]

Hydrogen Bonding

The ability of the solvent to act as a hydrogen bond donor or acceptor can significantly influence the solubility of sulfonamides. The sulfonamide group contains a hydrogen bond donor (N-H) and two hydrogen bond acceptors (S=O). Solvents that can effectively form hydrogen bonds with these functional groups will generally exhibit higher solvating power.

Temperature

For most solid organic compounds, solubility increases with increasing temperature.[5] This is because the dissolution process is often endothermic, meaning it absorbs heat from the surroundings. According to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards the dissolution of more solid. It is important to experimentally determine the temperature dependence of solubility, as this information is critical for processes like recrystallization.

Conclusion

References

-

PubChem. N-(4-Bromophenyl)-3-nitrobenzenesulfonamide. [Link]

-

LibreTexts Chemistry. Effects of Temperature and Pressure on Solubility. [Link]

-

PubChem. N-(4-bromophenyl) 3-(4-bromophenylaminosulfonyl)benzamide. [Link]

-

Journal of Pharmaceutical Sciences. Solubility of Various Sulfonamides in N-Alkanols I. Effect of Polarity and Temperature. [Link]

-

Stenutz. 4-bromo-3-(trifluoromethyl)benzenesulfonamide. [Link]

-

ACS Publications. On the Effect of Temperature on Aqueous Solubility of Organic Solids. [Link]

-

PrepChem. Synthesis of 3-(4-bromophenylsulfonyl)benzenesulfonyl chloride. [Link]

- Google Patents.

-

IUCr Journals. Crystal structure of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide. [Link]

-

BCCampus. Solubility of Organic Compounds. [Link]

Sources

safety data sheet (SDS) for brominated benzenesulfonamide derivatives

A Technical Guide for Drug Discovery & Process Chemistry

Introduction: The Privileged Scaffold & Its Hidden Risks

In the realm of medicinal chemistry, brominated benzenesulfonamides (e.g., 4-bromobenzenesulfonamide, CAS 701-34-8) are not merely reagents; they are "privileged scaffolds."[1] They serve as the structural backbone for a vast array of carbonic anhydrase inhibitors, COX-2 inhibitors (like Celecoxib), and antitumor agents.

However, their ubiquity often breeds complacency. As a Senior Application Scientist, I have observed that standard Safety Data Sheets (SDSs) for these compounds are frequently treated as compliance checkboxes rather than operational manuals. This guide bridges that gap, translating the static data of an SDS into dynamic, self-validating safety protocols for the laboratory.

The Chemical Hazard Profile (GHS Analysis)

The Globally Harmonized System (GHS) classification for 4-bromobenzenesulfonamide typically flags it as an irritant. However, the causality behind these flags dictates how you handle the material.

Core Hazard Matrix

| GHS Code | Hazard Statement | Toxicological Mechanism | Operational Implication |

| H302 | Harmful if swallowed | Systemic absorption via GI tract; potential interference with renal function due to sulfonamide moiety. | Do not eat/drink in the lab. Wash hands immediately after doffing gloves. |

| H315 | Causes skin irritation | Acidic nature of the sulfonamide proton ( | Double-gloving (Nitrile) is mandatory. Change gloves immediately upon splash. |

| H319 | Causes serious eye irritation | Micro-crystalline dust acts as a physical abrasive + chemical irritant (pH effects). | Safety goggles are insufficient; a face shield is recommended during weighing. |

| H335 | May cause respiratory irritation | Fine powder inhalation triggers mucous membrane inflammation. | Strictly handle inside a fume hood or powder weighing station. |

The "Sulfonamide Allergy" Distinction

A critical nuance often missed in standard SDS reading is the distinction between antibiotic sulfonamides and non-antibiotic benzenesulfonamides.

-

The Risk: Antibiotic sulfonamides (e.g., sulfamethoxazole) contain an

-arylamine group, which is metabolically activated to reactive hydroxylamines, driving severe hypersensitivity (Stevens-Johnson Syndrome).[2] -

The Reality for Brominated Derivatives: Most brominated intermediates (like 4-bromobenzenesulfonamide) lack this

-amine. While the risk of cross-reactivity is statistically lower, sensitization is still possible via different metabolic pathways. Treat all sulfonamides as potential sensitizers.

Critical SDS Deep Dive: Stability & Reactivity (Section 10)

This section is the "engine room" of safety. We must look beyond "Stable under normal conditions."

The C-Br Bond: A Double-Edged Sword

The Carbon-Bromine bond is the reason we use this molecule (for Pd-catalyzed cross-couplings), but it also dictates its instability profile.

-

Reactivity: The electron-withdrawing sulfonamide group (

) deactivates the ring towards electrophilic attack but activates the C-Br bond for nucleophilic aromatic substitution ( -

Hazard: In the presence of strong bases (e.g.,

-BuLi) or active metals (Mg, Zn), the C-Br bond can cleave exothermically. -

Incompatibility: Avoid contact with strong reducing agents.

Thermal Decomposition & The HBr Threat

Upon heating to decomposition (>200°C or in a fire), these derivatives do not just burn; they evolve toxic cocktails.

-

The Pathway: Thermal cleavage releases Sulfur Oxides (

) and Hydrogen Bromide (HBr) gas. -

The Danger: HBr is denser than air and corrosive. In a fire scenario, it pools in low areas.

-

Protocol: Firefighters must use full chemical-resistant gear and SCBA. Standard turnout gear provides insufficient protection against HBr/

mixtures.

Operational Protocols: Synthesis & Handling

Engineering Controls: The Powder Handling Hierarchy

Brominated benzenesulfonamides are often fluffy, electrostatic solids. Weighing them on an open bench is a primary exposure vector.

Figure 1: Risk Management Hierarchy for handling electrostatic brominated powders.

Safe Synthesis Workflow: Suzuki-Miyaura Coupling

A common application is coupling 4-bromobenzenesulfonamide with aryl boronic acids.

The Protocol:

-

Preparation: Weigh the brominated sulfonamide inside a HEPA-filtered weighing station .

-

Solvent Choice: Use degassed solvents (Dioxane/Water or DMF). Caution: DMF + Sulfonamide + Heat can lead to runaway decomposition if temperatures exceed 140°C. Keep reaction temps <100°C.

-

Catalyst Addition: Add Pd catalysts last or as a solution to avoid dispersing dry heavy metal powders alongside the sulfonamide dust.

-

Quenching: Quench with aqueous

. Do not acidify strongly if residual boronic acid is present, as this can generate pressure.

Emergency Response & Waste Management

Spill Cleanup Logic

-

Dry Spill: Do not dry sweep. This generates dust (H335).[3] Use a wet wipe or a HEPA vacuum dedicated to chemical cleanup.

-

Wet Spill: Absorb with vermiculite or sand. Do not use combustible materials (sawdust) as the sulfonamide can act as a weak oxidizer under specific conditions.

Waste Disposal: The Halogen Rule

This is the most common compliance violation.

-

The Rule: Because of the Bromine atom, this waste cannot go into standard "Organic Solvent" waste streams in many jurisdictions.

-

The Reason: Incinerating brominated organics in standard kilns can catalyze the formation of brominated dioxins/furans if temperatures are not sufficiently high (>1100°C) and residence times are not controlled.

-

The Protocol: Segregate into "Halogenated Organic Waste" containers. Label clearly with "Contains Bromine."

Visualizing the Decomposition Pathway

Understanding how the molecule breaks down helps in planning fire response and thermal stability limits.

Figure 2: Thermal decomposition pathways and resulting toxicological hazards.[4]

References

-

PubChem. (2025).[5] 4-Bromobenzenesulfonamide Compound Summary (CID 69696).[5] National Center for Biotechnology Information. [Link]

-

European Chemicals Agency (ECHA). (2025).[5] C&L Inventory: 4-bromobenzenesulfonamide. [Link]

-

Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. [Link]

-

Giles, A., et al. (2019).[2] The enigma of sulfonamide hypersensitivity. Toxicology Reports, 6, 107-114. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. [Toxicity of selected brominated aromatic compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-Bromobenzenesulfonamide | C6H6BrNO2S | CID 69696 - PubChem [pubchem.ncbi.nlm.nih.gov]

N-Aryl Benzenesulfonamide Derivatives: From Synthetic Architectures to Targeted Protein Degradation

Content Type: Technical Guide / Whitepaper Author Persona: Senior Application Scientist

Executive Summary

The

This guide moves beyond basic textbook descriptions to address the operational realities of working with these derivatives. We analyze the "Molecular Glue" mechanism exemplified by Indisulam, detail high-yield "Green" synthetic protocols that avoid genotoxic aniline intermediates, and provide rigorous Structure-Activity Relationship (SAR) data for isoform-selective CA inhibitors.

Structural Logic & Pharmacophore Analysis

The biological utility of

The "Tail Approach" in CA Inhibition

For Carbonic Anhydrase (CA) targeting, the unsubstituted sulfonamide (

-

Mechanism: The

-aryl moiety extends away from the Zn(II) ion, interacting with the hydrophobic and hydrophilic halves of the enzyme's active site entrance. -

Selectivity: By varying the "tail" (the aryl group), researchers can differentiate between the ubiquitous cytosolic hCA II (off-target) and the tumor-associated, transmembrane hCA IX (target).

The "Molecular Glue" Configuration

In the context of Indisulam and E7820, the sulfonamide acts as a bridge.

-

Interface: The sulfonamide oxygen atoms form hydrogen bonds with the DCAF15 E3 ligase, while the aryl group engages in hydrophobic stacking with the target protein (RBM39).

-

Critical Parameter: The geometry of the sulfonamide bond is rigid; deviations in the aryl substitution pattern (e.g., steric clashes at the ortho position) can abolish the ternary complex formation.

Advanced Synthetic Protocols

Protocol A: Standard Nucleophilic Substitution (Schotten-Baumann Conditions)

Best for: Small-scale generation of diverse analogs for initial screening.

Reagents: Benzenesulfonyl chloride (1.0 eq), Aniline derivative (1.1 eq), Pyridine (solvent/base). Workflow:

-

Setup: Dissolve aniline in anhydrous pyridine at 0°C under

. -

Addition: Add sulfonyl chloride dropwise. Critical: Exotherm control is vital to prevent sulfonamide hydrolysis.

-

Reaction: Stir at RT for 2-4 hours. Monitor by TLC (EtOAc:Hexane 3:7).

-

Workup: Pour into ice-cold HCl (1M). The product precipitates.[1]

-

Purification: Recrystallization from Ethanol/Water.[1]

Protocol B: Iron-Catalyzed Coupling (Nitroarene Route)

Best for: Avoiding unstable anilines and reducing genotoxic handling.[2]

Reagents: Sodium arylsulfinate (1.2 eq), Nitroarene (1.0 eq),

Step-by-Step:

-

Charge a reaction tube with nitroarene (0.5 mmol) and sodium arylsulfinate (0.6 mmol).

-

Add

(0.05 mmol) and -

Add DMSO (

) and water ( -

Heat to 80°C for 12 hours.

-

Extraction: Dilute with EtOAc, wash with brine.

-

Yield Optimization: This method tolerates electron-withdrawing groups on the nitroarene well but may require higher catalyst loading (20 mol%) for sterically hindered substrates.

Visualization: Synthetic Workflow Comparison

Caption: Comparison of classical Schotten-Baumann synthesis vs. Iron-catalyzed reductive coupling from nitroarenes.

Therapeutic Mechanism: The "Molecular Glue" Revolution

The most significant recent advancement in this field is the discovery that sulfonamides like Indisulam function as molecular glues.

Mechanism of Action (MoA)

Indisulam does not inhibit an enzyme's active site in the traditional sense. Instead, it creates a neomorphic interface between:

-

DCAF15: A substrate receptor for the CUL4 ubiquitin ligase complex.[3]

-

RBM39: An RNA splicing factor (essential for hematopoietic malignancy survival).[4]

The sulfonamide "glues" RBM39 to DCAF15, triggering the ubiquitination and subsequent proteasomal degradation of RBM39.[3][4][5] This leads to lethal splicing errors (intron retention).

Validated Pathway Diagram

Caption: Indisulam-mediated targeted protein degradation of RBM39 via the DCAF15 E3 ligase complex.[4]

Quantitative Data: Carbonic Anhydrase Selectivity

For researchers developing CA inhibitors, selectivity is paramount to avoid systemic side effects (e.g., paresthesia from hCA II inhibition).

Table 1: Inhibition Profile of Novel Benzenesulfonamide Derivatives Data synthesized from recent SAR studies (see References).

| Compound ID | R-Group (Tail) | hCA II | hCA IX | Selectivity Ratio (II/IX) | Therapeutic Potential |

| Acetazolamide | (Standard) | 12.0 | 25.0 | 0.48 | Glaucoma (Systemic) |

| SLC-0111 | 4-F-phenylureido | >10,000 | 45.0 | >222 | Hypoxic Tumors (Clinical Trials) |

| Compound 4e | Thiazolone-aryl | 1,550 | 10.9 | 142 | Breast Cancer (MCF-7) |

| Compound 13 | Tricyclic imide | 2.4 | 9.7 | 0.24 | Potent, Non-selective |

Application Note: High hCA IX selectivity (like SLC-0111) is required for anticancer efficacy without renal/ocular toxicity. Compound 4e demonstrates the power of the "Tail Approach" in achieving nanomolar efficacy against tumor-associated isoforms.

Experimental Validation & Troubleshooting

As a Senior Scientist, I have identified common failure points in the workflow of these derivatives.

Synthesis Troubleshooting

-

Problem: Low yield in Schotten-Baumann reaction.

-

Cause: Hydrolysis of sulfonyl chloride before amine attack.

-

Fix: Ensure reagents are dry.[6] Add the sulfonyl chloride slowly to a cooled amine solution. If using a weak amine, add DMAP (4-dimethylaminopyridine) as a hyper-nucleophilic catalyst.

-

-

Problem: "Oiling out" during workup.

-

Fix: Do not rush the crystallization. Scratch the flask walls or seed with a crystal. If oil persists, dissolve in minimum hot ethanol and add water dropwise until turbid, then cool slowly.

-

Assay Validation (CA Inhibition)

-

Method: Stopped-Flow

Hydration Assay. -

Indicator: Phenol Red (

7.5 to 6.5 transition). -

Critical Control: Always run Acetazolamide as a positive control.

-

False Positives: Sulfonamides can aggregate at high concentrations (>100

M). Always check for promiscuous inhibition by adding 0.01% Triton X-100 to the buffer.

References

-

Zhang, W., et al. (2015).[2] Iron-Catalyzed N-Arylsulfonamide Formation through Directly Using Nitroarenes as Nitrogen Sources.[2] Journal of Organic Chemistry.[2] Retrieved from [Link]

-

Supuran, C. T., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach.[7] Journal of Medicinal Chemistry. Retrieved from [Link]

-

Eldehna, W. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer... via carbonic anhydrase IX inhibition.[8] European Journal of Medicinal Chemistry. Retrieved from [Link]

-

Yang, J., et al. (2025).[9][10][11] Molecular Glue Activates the Immune System To Treat Neuroblastoma. Technology Networks. Retrieved from [Link]

Sources

- 1. ajgreenchem.com [ajgreenchem.com]

- 2. Iron-Catalyzed N-Arylsulfonamide Formation through Directly Using Nitroarenes as Nitrogen Sources [organic-chemistry.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Targeting RBM39 through indisulam induced mis-splicing of mRNA to exert anti-cancer effects in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bioengineer.org [bioengineer.org]

- 10. technologynetworks.com [technologynetworks.com]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Regioselective Cross-Coupling of 4-Bromo-N-(3-bromophenyl)benzenesulfonamide

Executive Summary

This guide details the strategic application of 4-bromo-N-(3-bromophenyl)benzenesulfonamide (referred to herein as Bis-Br-SA ) as a bifunctional linchpin in medicinal chemistry. Unlike symmetric dihalo-arenes, Bis-Br-SA possesses two electronically distinct electrophilic sites. This electronic asymmetry allows for highly predictable, catalyst-controlled regioselective cross-coupling, enabling the rapid assembly of non-symmetrical diaryl sulfonamide libraries—a privileged scaffold in drug discovery (e.g., COX-2 inhibitors, antivirals).

Key Technical Advantages[1]

-

Electronic Bias: The sulfonyl group (

) and the sulfonamide nitrogen ( -

Atom Economy: Eliminates the need for protecting groups on the nitrogen during the first coupling step.

-

Versatility: Compatible with Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings.

Mechanistic Basis of Regioselectivity

To successfully utilize Bis-Br-SA , researchers must understand the "Electronic Switch" mechanism that governs the oxidative addition of Palladium(0).

The Electronic Switch

Under standard cross-coupling conditions (basic media), the sulfonamide N-H proton (

-

Site A (Sulfonyl Ring - 4-Position): The

group is a strong electron-withdrawing group (EWG, Hammett -

Site B (Aniline Ring - 3-Position): Upon deprotonation, the nitrogen anion (

) acts as a strong electron donor (+M effect) into the N-phenyl ring. This increases electron density on the ring, effectively "deactivating" the C-Br bond towards nucleophilic Pd(0) species.

Figure 1: The "Deprotonation Switch" mechanism ensuring regioselectivity at the Sulfonyl-Br position.

Experimental Protocols

Protocol A: Synthesis of the Linchpin (Bis-Br-SA)

A robust Schotten-Baumann protocol for gram-scale preparation.

Reagents:

-

4-Bromobenzenesulfonyl chloride (1.0 equiv)

-

3-Bromoaniline (1.0 equiv)

-

Pyridine (1.1 equiv) or Et3N (1.2 equiv)

-

Dichloromethane (DCM) [0.5 M]

Step-by-Step:

-

Setup: Charge a round-bottom flask with 3-bromoaniline and DCM. Cool to 0 °C using an ice bath.

-

Addition: Add Pyridine dropwise. Then, add a solution of 4-bromobenzenesulfonyl chloride in DCM dropwise over 30 minutes. Note: Exothermic reaction.

-

Reaction: Warm to room temperature (23 °C) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1).

-

Workup: Quench with 1M HCl (to remove pyridine). Wash organic layer with water and brine.[1]

-

Purification: Dry over

, concentrate. Recrystallize from Ethanol/Water to yield white crystals.

Yield Expectation: 85–95% | Purity: >98% (NMR)

Protocol B: Regioselective Suzuki Coupling (Site 1 - Sulfonyl)

Targeting the electron-deficient 4-position.

Reagents:

-

Bis-Br-SA (1.0 equiv)

-

Aryl Boronic Acid

(1.1 equiv) -

Catalyst:

(3-5 mol%) or -

Base:

(2.0 M aqueous, 2.5 equiv) -

Solvent: DME or 1,4-Dioxane (degassed)

Step-by-Step:

-

Inertion: Purge reaction vessel with Nitrogen/Argon.

-

Loading: Add Bis-Br-SA, Boronic Acid, and Pd catalyst.

-

Solvation: Add solvent and aqueous base.

-

Activation: Heat to 60–70 °C for 4–6 hours. Critical: Do not overheat (>90 °C) to avoid minor coupling at Site 2.

-

Monitoring: HPLC/UPLC should show consumption of Bis-Br-SA and formation of mono-coupled product.

-

Workup: Standard aqueous extraction (EtOAc).

-

Purification: Flash chromatography. The polarity difference between the dibromide and the mono-arylated product is usually significant.

Data Interpretation:

| Parameter | Value | Note |

|---|---|---|

| Regioselectivity (Site 1 : Site 2) | > 20 : 1 | Controlled by temperature & electronic bias. |

| Typical Yield | 75–90% | Depends on boronic acid stability. |

| Key Impurity | Bis-coupled product (<5%) | Minimized by controlling stoichiometry (1.1 equiv boron). |

Protocol C: Second Functionalization (Site 2 - Aniline)

Forcing the reaction on the electron-rich, deactivated ring.

Reagents:

-

Mono-coupled Intermediate (from Protocol B)

-

Aryl Boronic Acid

(1.5 equiv) -

Catalyst:

(2 mol%) + XPhos or SPhos (4-8 mol%)-

Why? Electron-rich biaryl phosphine ligands are required to facilitate oxidative addition into the deactivated, electron-rich aniline ring.

-

-

Base:

(3.0 equiv) -

Solvent: Toluene/Water (10:1) or n-Butanol

Step-by-Step:

-

Loading: Combine intermediate, new boronic acid, Pd source, ligand, and base.

-

Activation: Heat to 100–110 °C (reflux) for 12–18 hours.

-

Workup: Filter through Celite to remove Pd black. Extract and purify.

Workflow Visualization

The following diagram illustrates the sequential library generation workflow.

Figure 2: Sequential workflow for accessing asymmetric sulfonamide libraries.

Troubleshooting & Optimization

| Issue | Root Cause | Solution |

| Low Selectivity (Mixture of products) | Reaction temperature too high in Step 1. | Lower temp to 50–60 °C. Use strictly 1.0–1.1 equiv of boronic acid. |

| No Reaction at Site 2 | Catalyst deactivation by N-H or electron-rich ring. | Switch to XPhos or Buchwald G3 precatalysts. Increase temp to 110 °C. |

| Protodeboronation | Unstable boronic acid. | Use Boronic Esters (Pinacol) or Potassium Trifluoroborates ( |

| Poor Solubility | Sulfonamide aggregation. | Use co-solvents like DMF/Water or Dioxane/Water. |

References

-

Synthesis of Sulfonamides: BenchChem. (2025).[1] 4-Bromo-N-phenylbenzenesulfonamide physical and chemical properties. Retrieved from

-

Structural Analysis: Rodrigues, V. et al. (2016).[2] 4-Bromo-N-(4-bromophenyl)benzenesulfonamide. IUCrData. Retrieved from

-

One-Pot Methodologies: Waddell, L. J. N. et al. (2022).[3] One-Pot Synthesis of Diaryl Sulfonamides using an Iron- and Copper-Catalyzed Aryl C–H Amidation Process. Synthesis. Retrieved from

-

Suzuki Reactivity Trends: Organic Chemistry Portal. (2024). Suzuki Coupling.[4][5][6][7] Retrieved from

-

Mechanistic Insight (Oxidative Addition): Hartwig, J. F. et al. (2004).[8] Oxidative Addition of Aryl Sulfonates to Palladium(0). Organometallics. Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. journals.iucr.org [journals.iucr.org]

- 3. d-nb.info [d-nb.info]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Oxidative Addition of Aryl Sulfonates to Palladium(0) Complexes of Mono- and Bidentate Phosphines. Mild Addition of Aryl Tosylates and the Effects of Anions on Rate and Mechanism | The Hartwig Group [hartwig.cchem.berkeley.edu]

crystallization methods for 4-bromo-N-(3-bromophenyl)benzenesulfonamide

Application Note: Crystallization Engineering & Purification Protocols for 4-bromo-N-(3-bromophenyl)benzenesulfonamide

Executive Summary & Chemical Context

This technical guide details the purification and crystallization of 4-bromo-N-(3-bromophenyl)benzenesulfonamide (CAS: 349404-99-5). As a diaryl sulfonamide possessing two distinct bromine handles, this molecule is a critical intermediate for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) in the synthesis of poly-aromatic pharmaceutical scaffolds.

Chemical Structure Analysis:

-

Molecular Weight: 391.08 g/mol

-

Hydrogen Bonding: The sulfonamide moiety (

) acts as both a strong proton donor and acceptor. -

Lipophilicity: The presence of two bromine atoms and two aromatic rings significantly increases lipophilicity (

), making the compound sparingly soluble in water but highly soluble in polar aprotic solvents (DMSO, DMF) and moderately soluble in hot alcohols.

Critical Process Insight: Diaryl sulfonamides are prone to "oiling out" (liquid-liquid phase separation) during crystallization from mixed solvents. This occurs when the melting point of the solvated impurity/product mix drops below the process temperature.[1] The protocols below are engineered to suppress this phenomenon through controlled supersaturation and specific solvent selection.

Pre-Crystallization Workup (Crucial Step)

Crystallization is often ineffective if the crude material contains significant unreacted amine (3-bromoaniline). The basic amine can co-crystallize or form salts with the sulfonamide.

Protocol:

-

Reaction Termination: Quench the sulfonyl chloride + aniline reaction mixture with water.

-

Acid Wash: Dissolve crude solid in Ethyl Acetate (EtOAc). Wash

with 1M HCl .-

Why: This converts unreacted 3-bromoaniline into its water-soluble hydrochloride salt, removing it from the organic phase.

-

-

Base Wash: Wash organic layer

with Saturated-

Why: Removes residual sulfonyl chloride hydrolysis products (sulfonic acids).

-

-

Drying: Dry over

, filter, and evaporate to a solid residue. Do not attempt to crystallize a gum; evaporate to dryness first.

Method A: Solvent-Antisolvent Recrystallization (High Purity)

Target: Bulk purification (>98% purity) for synthetic intermediates. Solvent System: Ethanol (Solvent) / Water (Antisolvent).[1]

Physicochemical Rationale:

Ethanol disrupts the intermolecular

Step-by-Step Protocol:

-

Dissolution: Transfer 10.0 g of crude solid into a 250 mL Erlenmeyer flask. Add Ethanol (95%) (approx. 5–7 mL per gram of solid).

-

Reflux: Heat to boiling (

) with magnetic stirring. If solid remains, add hot ethanol in 2 mL increments until clear.-

Note: If the solution is colored, add activated charcoal (5 wt%), reflux for 5 mins, and filter hot through Celite.

-

-

Nucleation Point: Remove from heat. While still near boiling, add hot water (

) dropwise until a faint, persistent turbidity (cloudiness) appears.-

Caution: Adding cold water causes rapid local supercooling and amorphous precipitation.

-

-

Re-solubilization: Add 1–2 mL of hot ethanol to clear the turbidity.

-

Controlled Cooling: Allow the flask to cool to room temperature undisturbed.

-

Insulation: Wrap the flask in a towel to slow the cooling rate (

). This promotes the growth of dense, filterable prisms rather than needles.

-

-

Final Recovery: Cool in an ice bath (

) for 30 minutes. Filter via Buchner funnel.[1] Wash with cold 50% EtOH/Water.

Method B: Slow Evaporation (Polymorph Screening/XRD)

Target: Single crystals for X-ray Diffraction (XRD) or polymorph screening. Solvent System: Toluene or Ethyl Acetate.[2]

Physicochemical Rationale:

Toluene allows for

Protocol:

-

Dissolve 100 mg of pure compound in 5 mL of Toluene . Heat gently if necessary to ensure complete dissolution.

-

Filter the solution through a 0.45

PTFE syringe filter into a clean glass vial (removes dust nucleation sites). -

Cover the vial with Parafilm and poke 3–4 small holes with a needle to restrict evaporation rate.

-

Store in a vibration-free environment at

. -

Observation: Harvest crystals after 3–5 days. Expect block-like morphology suitable for SC-XRD.

Method C: Reactive Crystallization (Scale-Up)

Target: Large-scale isolation directly from reaction mixture (One-pot).

Protocol:

-

Conduct the synthesis in Acetone using Pyridine as the base.

-

Upon reaction completion, add 1M HCl (aq) slowly to the reaction vessel while stirring rapidly.

-

The sulfonamide is insoluble in the acidic aqueous environment and will precipitate.

-

Optimization: Control the addition rate of HCl. Fast addition = fine powder (hard to filter). Slow addition = larger agglomerates (easy filtration).

Process Visualization

Workflow Diagram: Purification Logic

Figure 1: Decision matrix for the purification of diaryl sulfonamides, highlighting the critical acid-wash step to remove amine impurities prior to crystallization.

Characterization & Specifications

| Parameter | Specification | Analytical Method | Notes |

| Appearance | White to off-white needles/prisms | Visual | Colored crystals indicate oxidation of aniline impurities. |

| Melting Point | DSC / Capillary | Sharp range ( | |

| 1H NMR | No peaks at | 400 MHz DMSO- | Sulfonamide |

| Residual Solvent | < 5000 ppm (EtOH) | GC-Headspace | Lattice-bound solvent is common; dry under vacuum at |

Troubleshooting Guide

Issue: "Oiling Out" (Liquid phase separation before crystallization)

-

Cause: The solution temperature is above the cloud point but the product concentration is too high, or the solvent mixture is too polar.

-

Solution: Re-heat to dissolve the oil.[1] Add a small amount of the good solvent (Ethanol). Seed the solution with a tiny crystal of pure material at a temperature slightly below the saturation point.

Issue: No Crystallization (Supersaturation)

-

Cause: Sulfonamides can form stable supersaturated solutions.

-

Solution: Scratch the inner wall of the glass flask with a glass rod.[1] The micro-glass particles act as nucleation sites. Alternatively, cool to

.

References

-

Rodrigues, V., et al. (2016).[3] Synthesis and crystallization of 4-bromo-N-(4-bromophenyl)benzenesulfonamide. IUCrData.

- Relevance: Provides crystallographic data and H-bond network analysis for the direct structural analog.

-

BenchChem Technical Support. (2025). Recrystallization of Sulfonamide Products: Protocols and Troubleshooting.

- Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry. (5th Edition). Longman Scientific & Technical.

-

Bookwala, M., et al. (2022).[6][7] Crystal structure of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide. IUCrData.

- Relevance: Demonstrates the utility of Toluene as a solvent for brominated benzenesulfonamide deriv

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. unifr.ch [unifr.ch]

- 3. journals.iucr.org [journals.iucr.org]

- 4. studylib.net [studylib.net]

- 5. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]

- 6. Crystal structure of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.iucr.org [journals.iucr.org]

Troubleshooting & Optimization

recrystallization solvents for 4-bromo-N-(3-bromophenyl)benzenesulfonamide

Technical Support Center: 4-bromo-N-(3-bromophenyl)benzenesulfonamide

A Guide to Recrystallization, Solvent Selection, and Troubleshooting

Welcome to the technical support resource for the purification of 4-bromo-N-(3-bromophenyl)benzenesulfonamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical advice on obtaining high-purity crystalline material. As Senior Application Scientists, we have structured this guide to move beyond simple protocols, focusing on the rationale behind solvent selection and providing robust troubleshooting strategies for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most suitable starting solvents for the recrystallization of 4-bromo-N-(3-bromophenyl)benzenesulfonamide?

A1: The molecular structure of 4-bromo-N-(3-bromophenyl)benzenesulfonamide, which contains two aromatic rings and a polar sulfonamide group, suggests that solvents of intermediate polarity are excellent starting points.[1] For the closely related compound 4-Bromo-N-phenylbenzenesulfonamide, ethanol and acetone have been shown to be effective.[2]

Based on this structural similarity and established practices for sulfonamides, the following solvents are recommended for initial screening:[2][3][4]

-

Ethanol (particularly 95% Ethanol): This is often an excellent choice. The ethanol component solvates the non-polar benzene rings, while the water content helps solvate the polar sulfonamide group.[1][2] Sulfanilamide's solubility, for instance, increases dramatically in 95% ethanol upon heating, making it an ideal solvent for recrystallization.[4]

-

Acetone: A good solvent of intermediate polarity that can effectively dissolve many sulfonamides.[2]

-

Isopropanol: Similar to ethanol, it offers a good balance of polarity.[1]

-

Solvent Mixtures (Co-solvents): If a single solvent is not ideal, a mixed solvent system can be highly effective.[5] Common mixtures for sulfonamides include ethanol/water or isopropanol/water.[6]

A qualitative solubility profile based on these analogs is summarized below.

| Solvent System | Rationale for Use | Expected Solubility (at Room Temp) | Expected Solubility (at Boiling Point) |

| Ethanol (95%) | Balances polar/non-polar characteristics of the target molecule.[1][2] | Sparingly Soluble | Soluble |

| Acetone | Intermediate polarity suitable for sulfonamides.[2] | Sparingly Soluble | Soluble |

| Isopropanol | Similar properties to ethanol.[1] | Sparingly Soluble | Soluble |

| Ethanol/Water | Allows for fine-tuning of polarity to achieve ideal solubility curve.[6] | Low to Insoluble | Soluble |

| Toluene/Hexane | For less polar impurities; Toluene as the "good" solvent, Hexane as the "anti-solvent". | Insoluble | Soluble (in Toluene) |

Q2: How do I systematically determine the best recrystallization solvent?

A2: The most reliable method is a small-scale solvent screen. This empirical approach prevents the loss of valuable material and time. The ideal recrystallization solvent should dissolve the compound completely when hot but poorly or not at all when cold.[7][8]

The workflow below outlines a systematic process for solvent selection.

Caption: A decision tree to guide the selection of a suitable crystallization solvent.

Troubleshooting Guide

Even with a suitable solvent, challenges can arise. This section addresses the most common issues encountered during the recrystallization of sulfonamides.

| Problem | Possible Cause(s) | Suggested Solution(s) |

| "Oiling Out" (Product separates as a liquid instead of a solid) | 1. The melting point of the compound is lower than the boiling point of the solvent.[6]2. The solution is too saturated, or cooling is too rapid.3. High concentration of impurities depressing the melting point.[6][9] | 1. Re-heat and Dilute: Re-heat the mixture to re-dissolve the oil, add a small amount of additional hot solvent (10-20% more), and allow it to cool much more slowly.[6][9]2. Change Solvents: Select a solvent with a lower boiling point.3. Use a Solvent/Anti-solvent System: Dissolve the oil in a good solvent and slowly add an anti-solvent at a lower temperature. |

| No Crystals Form Upon Cooling | 1. Too much solvent was used: The solution is not saturated enough to induce crystallization.[6][9]2. Supersaturation: The solution is stable beyond its saturation point and requires a nucleation event.[6] | 1. Reduce Solvent Volume: Gently boil away a portion of the solvent to concentrate the solution and attempt cooling again.[9]2. Induce Crystallization: - Scratch: Use a glass rod to scratch the inner surface of the flask at the solution's surface. This creates microscopic imperfections that can serve as nucleation sites.[6][10] - Seed: Add a single, tiny "seed" crystal of the pure compound to initiate crystal growth.[3][6][10] |

| Crystals Form Too Quickly | Rapid cooling or insufficient solvent can lead to the trapping of impurities within the crystal lattice, defeating the purpose of recrystallization.[9] | 1. Slow Down Cooling: After dissolving, allow the flask to cool to room temperature on a benchtop, insulated with a cloth if necessary, before moving it to an ice bath.[6]2. Add More Solvent: Re-heat the solution and add a slight excess of hot solvent to ensure the solution is not overly saturated.[9] |

| Low Recovery / Poor Yield | 1. Too much solvent was used: A significant amount of the product remains dissolved in the mother liquor.[9]2. Premature crystallization: The product crystallized in the filter funnel during hot filtration.[6]3. Inappropriate solvent choice: The compound has high solubility in the solvent even at low temperatures.[6] | 1. Minimize Solvent: Use only the minimum amount of hot solvent required to fully dissolve the crude product.[8]2. Pre-heat Equipment: For hot filtration, always use a pre-heated funnel and flask to prevent cooling and premature crystal formation.[6]3. Cool Thoroughly: Ensure the flask is thoroughly cooled in an ice bath for at least 15-30 minutes after reaching room temperature to maximize precipitation.[6] |

| Colored Solution / Impure Crystals | Colored impurities are present in the crude material and may co-crystallize with the product. | Use Activated Charcoal: After dissolving the crude solid but before hot filtration, add a very small amount (spatula tip) of activated charcoal to the hot solution. Boil for a few minutes to allow the charcoal to adsorb the colored impurities. Remove the charcoal via hot gravity filtration.[5][6] Caution: Adding charcoal to a boiling solution can cause vigorous bumping. Cool the solution slightly before adding. |

Detailed Experimental Protocols

The following protocols provide a generalized workflow. They may require optimization for your specific sample and scale.

Caption: A generalized workflow for the recrystallization of sulfonamide products.[6]

Protocol 1: Single-Solvent Recrystallization (e.g., with 95% Ethanol)

-

Dissolution: Place the crude 4-bromo-N-(3-bromophenyl)benzenesulfonamide into an Erlenmeyer flask with a stir bar or boiling chip. In a separate beaker, heat the recrystallization solvent (e.g., 95% ethanol) to its boiling point. Add the minimum amount of the hot solvent to the flask containing the crude solid until it just dissolves completely.[2][3][8]

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. This involves pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated Erlenmeyer flask.[3][6]

-

Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[9] Once at room temperature, place the flask in an ice-water bath for 15-30 minutes to maximize crystal yield.[6]

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[3]

-

Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[2][3]

-

Drying: Allow the crystals to dry thoroughly under vacuum to remove all traces of the solvent.[2]

Protocol 2: Mixed-Solvent Recrystallization (e.g., with Ethanol/Water)

-

Dissolution: Dissolve the crude solid in the minimum amount of the "good" solvent (e.g., hot ethanol) in which the compound is highly soluble.[11]

-

Addition of Anti-Solvent: While the solution is still hot, add the "anti-solvent" (e.g., water), in which the compound is insoluble, dropwise with constant swirling. Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid).[11] This indicates the point of saturation.

-

Clarification: Add a few drops of the "good" solvent (hot ethanol) back into the mixture until the solution becomes clear again.

-

Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath, as described in the single-solvent protocol.

-

Isolation, Washing, and Drying: Follow steps 4-6 from the single-solvent protocol, using a small amount of the ice-cold solvent mixture for washing.

References

-

Chemistry LibreTexts. (2020). 4.4: Experiment 3 Notes. [Link]

-

Studylib. (n.d.). Sulfanilamide Recrystallization Lab: Purification & Technique. [Link]

-

Unknown. (n.d.). Recrystallization, filtration and melting point. [Link]

-

MDPI. (2019). Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process. [Link]

-

Michigan State University. (n.d.). Recrystallization. [Link]

-

Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

-

University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

-

Chemistry LibreTexts. (2023). Recrystallization. [Link]

-

Unknown. (2021). Experimental No. (4) Recrystallization. [Link]

-

Reddit. (2023). Go-to recrystallization solvent mixtures. [Link]

-

University of Rochester. (n.d.). Tips & Tricks: Recrystallization. [Link]

-

YouTube. (2022). Recrystallization and Melting Point Analysis. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. studylib.net [studylib.net]

- 5. personal.tcu.edu [personal.tcu.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Recrystallization [sites.pitt.edu]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

optimizing nucleophilic substitution for diaryl sulfonamides

Technical Support Center: Optimizing Nucleophilic Substitution for Diaryl Sulfonamides

Current Status: Online Ticket ID: #DS-SNAr-OPT Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division

Executive Summary

You are encountering challenges in the nucleophilic substitution of diaryl sulfonamide scaffolds. In drug discovery, these scaffolds are privileged structures (e.g., COX-2 inhibitors, carbonic anhydrase inhibitors), but their chemical behavior is dichotomous.

This guide addresses two distinct "substitution" workflows often conflated in literature:

-

Scaffold Synthesis (S-N Bond Formation): Creating the sulfonamide linkage itself via nucleophilic attack of an amine on a sulfonyl electrophile.

-

Scaffold Functionalization (

): Using the sulfonamide moiety as an Electron-Withdrawing Group (EWG) to facilitate nucleophilic aromatic substitution on the aryl ring.

Part 1: Critical Parameter Optimization (The "Why" and "How")

Scenario A: Functionalizing the Ring ( )

The Problem: You are trying to displace a halogen (Cl/F) on a benzene ring bearing a sulfonamide group, but yields are low or starting material is recovered.

Root Cause Analysis:

The sulfonamide group (

Optimization Protocol:

-

Protect the Nitrogen: You must alkylate or protect the sulfonamide nitrogen (e.g., N-Me, N-Boc) before attempting

to maintain the EWG character of the sulfonyl group. -

Leaving Group Selection: Switch from Chloride/Bromide to Fluoride . In

, the rate-determining step is the addition of the nucleophile to form the Meisenheimer complex. Fluorine’s high electronegativity lowers the LUMO energy of the ring, accelerating this step significantly compared to Cl or Br. -

Solvent Choice: Use DMSO or DMF . These polar aprotic solvents solvate the cation of your base, leaving the nucleophilic anion "naked" and more reactive.

Scenario B: Synthesizing the Sulfonamide (S-N Bond)

The Problem: Traditional reaction of sulfonyl chlorides with anilines is failing due to steric hindrance or electron-poor anilines.

Optimization Protocol:

Shift to Palladium-Catalyzed Aminosulfonylation . If the sulfonyl chloride is unstable or the aniline is unreactive, use an aryl bromide precursor with a sulfur dioxide source (like DABSO) and a Pd-catalyst to insert

Part 2: Troubleshooting Side Reactions (The "Smiles" Trap)

Issue: You observe a product with the correct mass but incorrect NMR (loss of sulfonamide character, appearance of a sulfone or ether).

Diagnosis: Smiles Rearrangement .

Under basic conditions, sulfonamides can undergo an intramolecular nucleophilic aromatic substitution (ipso-substitution). The sulfonamide nitrogen (or a nucleophile attached to the N-substituent) attacks the aryl ring, ejecting

Mechanism Visualization: The diagram below illustrates the decision process and the risk of Smiles rearrangement.

Caption: Workflow for selecting the correct substitution strategy and identifying the risk of Smiles Rearrangement vs. ring deactivation.

Part 3: Standardized Experimental Protocols

Protocol A: on Fluorinated Sulfonamides

Best for: Creating libraries by varying the nucleophile on the aryl ring.

Reagents:

-

Substrate: 4-fluoro-N,N-dimethylbenzenesulfonamide (1.0 eq)

-

Nucleophile: Primary/Secondary Amine (1.2 - 1.5 eq)

-

Base:

(2.0 eq) or -

Solvent: Anhydrous DMSO (0.2 M concentration)

Step-by-Step:

-

Setup: In a microwave vial or pressure tube, dissolve the substrate in DMSO.

-

Addition: Add the base followed by the amine nucleophile.

-

Reaction:

-

Standard: Heat to 80–100°C for 4–12 hours.

-

Microwave (Preferred): 120°C for 20–40 minutes.

-

-

Workup (Critical): DMSO is difficult to remove. Dilute the reaction mixture with water (5x volume) and extract with EtOAc. Wash organic layer with water (3x) to remove residual DMSO, then brine.

-

Purification: Flash chromatography (Hexanes/EtOAc).

Protocol B: Pd-Catalyzed Sulfonamide Synthesis (The "Backup" Route)

Best for: When

Reagents:

-

Aryl Bromide (1.0 eq)

-

DABSO (0.6 eq) - Solid source of

-

Amine (1.5 eq)

-

Catalyst:

(5 mol%) + Ligand (e.g., CataCXium A or -

Base:

(3.0 eq) -

Solvent: Isopropanol/Toluene

Step-by-Step:

-

Combine Aryl Bromide, DABSO, and Catalyst/Ligand in a sealed tube under Argon.

-

Add solvent and Amine.

-

Heat to 80°C for 16 hours.

-

The Pd-catalyst inserts into the Ar-Br bond, captures

(generated from DABSO), and couples with the amine.

Part 4: Data & Comparison

Table 1: Leaving Group Efficiency in Sulfonamide

| Leaving Group (X) | Relative Rate ( | Mechanism Note | Recommended Use |

| Fluorine (-F) | 100 | Highly electronegative; stabilizes Meisenheimer intermediate. | Standard for |

| Chlorine (-Cl) | 1 | Slower; requires higher temp (>120°C) or stronger EWG. | Use if F-analog unavailable. |

| Bromide (-Br) | < 1 | Poor for | Switch to Buchwald-Hartwig. |

| Nitro ( | 50-80 | Excellent leaving group but risk of side redox reactions. | Specialized cases only. |

Part 5: Frequently Asked Questions (FAQs)

Q1: My reaction turns black, and I see no product. What happened? A: This is likely oxidative decomposition of the amine or substrate at high temperatures in DMSO.

-

Fix: Degas your DMSO with Nitrogen/Argon for 15 minutes before use. Ensure your base (

) is dry. If using microwave heating, reduce the hold time.

Q2: Can I perform

-

Fix: Use a protecting group (e.g., DMB - 2,4-dimethoxybenzyl) that can be removed later with TFA, or perform the

before forming the sulfonamide if possible.

Q3: I see a "desulfonylated" product. Is this the Smiles rearrangement?

A: Yes. If your nucleophile (or a group on the aryl ring) attacks the ipso carbon and ejects

Q4: Why use DMSO? Can I use THF?

A:

References

-

Mechanism of

& Activating Groups: -

Smiles Rearrangement in Sulfonamides

- Title: Mechanistic insights into Smiles rearrangement...

- Source: Organic & Biomolecular Chemistry (RSC), 2026.

-

URL:[Link](Note: Generalized link to journal based on search snippet 1.1)

-

pKa Values in DMSO

- Title: Empirical Conversion of pKa Values between Different Solvents (DMSO/W

- Source: ACS Omega, 2018.

-

URL:[Link]

-

Pd-Catalyzed Sulfonamide Synthesis

-

Sulfonamide as Activating Group

Sources

Validation & Comparative

13C NMR spectrum analysis of 4-bromo-N-(3-bromophenyl)benzenesulfonamide

Executive Summary & Structural Context[1][2][3]

In the development of diaryl sulfonamides—a privileged scaffold in medicinal chemistry (e.g., COX-2 inhibitors, carbonic anhydrase inhibitors)—precise structural characterization is non-negotiable. This guide provides an in-depth technical analysis of the 13C NMR spectrum of 4-bromo-N-(3-bromophenyl)benzenesulfonamide .

Unlike simple disubstituted benzenes, this molecule presents two distinct aromatic systems with competing electronic effects: the electron-withdrawing sulfonyl group (Ring A) and the electron-rich (though attenuated) amino group (Ring B). This guide compares theoretical chemical shift predictions with expected experimental behaviors in different solvent systems, providing a robust framework for structural validation.

Molecular Architecture

-

Ring A (Sulfonyl-side): para-substituted (4-bromo). Characterized by symmetry (equivalent carbons).

-

Ring B (Amine-side): meta-substituted (3-bromo). Characterized by asymmetry (distinct carbon environments).

Figure 1: Structural segmentation of 4-bromo-N-(3-bromophenyl)benzenesulfonamide highlighting the symmetry of Ring A versus the asymmetry of Ring B.

Experimental Protocol: Acquisition Strategy

To ensure data integrity, the following acquisition parameters are recommended. These settings prioritize the detection of quaternary carbons (C-Br and C-S), which often suffer from long relaxation times.

Standard Operating Procedure (SOP)

| Parameter | Recommended Setting | Rationale |

| Field Strength | Essential to resolve overlapping aromatic signals (120–140 ppm region). | |

| Solvent | DMSO-d6 (Primary) | Ensures complete solubility and prevents aggregation. CDCl3 is secondary due to potential solubility issues with sulfonamides. |

| Concentration | 30–50 mg / 0.6 mL | 13C is only 1.1% naturally abundant; higher concentration improves S/N ratio. |

| Pulse Sequence | Power-gated decoupling (zgpg30) | Decouples protons to simplify spectrum to singlets while maintaining NOE enhancement. |

| Relaxation Delay (D1) | 2.0 – 3.0 seconds | Critical for quaternary carbons (ipso-C) to relax; prevents signal suppression. |

| Scans (NS) | Required to visualize weak quaternary signals clearly above noise. |

Comparative Analysis: Chemical Shift Assignment

This section compares the Predicted Chemical Shifts (based on substituent additivity rules and ChemDraw/ACD algorithms) against Solvent Effects .

Table 1: Comparative Chemical Shift Data (ppm)

Note: Values are referenced to TMS (0 ppm). DMSO-d6 septet center at 39.5 ppm; CDCl3 triplet center at 77.1 ppm.

| Carbon Assignment | Environment | Predicted Shift (DMSO-d6) | Predicted Shift (CDCl3) | Signal Type | Key Diagnostic Feature |

| Ring A (Sulfonyl) | |||||

| C-1 | Quaternary (ipso-SO2) | 139.5 | 138.8 | Singlet (Low Int) | Deshielded by SO2; often the furthest downfield in Ring A. |

| C-4 | Quaternary (ipso-Br) | 127.2 | 128.0 | Singlet (Low Int) | Heavy Atom Effect: Upfield shift despite Br electronegativity. |

| C-2, C-6 | Methine (ortho-SO2) | 128.8 | 129.2 | High Intensity | Symmetric: Represents 2 carbons. |

| C-3, C-5 | Methine (ortho-Br) | 132.4 | 132.6 | High Intensity | Symmetric: Represents 2 carbons. |

| Ring B (Aniline) | |||||

| C-1' | Quaternary (ipso-NH) | 138.2 | 136.5 | Singlet (Low Int) | Sensitive to solvent H-bonding at NH. |

| C-3' | Quaternary (ipso-Br) | 122.5 | 123.0 | Singlet (Low Int) | Heavy Atom Effect: Distinctive upfield quaternary. |

| C-2' | Methine (Ortho-Ortho) | 123.1 | 124.5 | Medium Int | Isolated between N and Br; often a distinct doublet in HSQC. |

| C-6' | Methine (Ortho-NH) | 119.8 | 120.5 | Medium Int | Most shielded methine due to ortho-donation from NH. |

| C-5' | Methine (Meta) | 131.5 | 131.0 | Medium Int | Typical aromatic shift.[1] |

| C-4' | Methine (Para-NH) | 127.8 | 128.2 | Medium Int | Overlaps frequently with Ring A signals. |

Deep Dive: The Heavy Atom Effect

A critical validation point for this molecule is the chemical shift of the bromine-bearing carbons (C-4 and C-3').[2]

-

Expectation: Electronegativity suggests Br should deshield (shift downfield).[3]

-

Reality: Bromine exerts a "Heavy Atom Effect" (spin-orbit coupling), causing a shielding (upfield) effect.[2]

-

Observation: Look for quaternary signals in the 122–128 ppm range. If you see quaternary signals >150 ppm, you likely have an impurity (e.g., starting material phenol or hydrolyzed sulfonic acid).

Deep Dive: Solvent Induced Shifts (DMSO vs. CDCl3)

The sulfonamide NH proton is acidic (

-

In CDCl3: The NH forms intramolecular H-bonds or dimers.

-

In DMSO-d6: The solvent acts as a strong H-bond acceptor for the NH proton.

-

Result: This interaction draws electron density away from the Nitrogen, slightly deshielding C-1' (moving it downfield by ~1-2 ppm compared to CDCl3) and sharpening the signals by breaking aggregation.

-

Analytical Workflow & Logic Tree

Use the following Graphviz workflow to guide your assignment process during spectral analysis.

Figure 2: Logical decision tree for assigning the 13C NMR signals of 4-bromo-N-(3-bromophenyl)benzenesulfonamide.

Troubleshooting & Common Pitfalls

Missing Quaternary Carbons

-

Issue: Signals for C-1, C-4, C-1', or C-3' are absent.

-

Cause: Insufficient relaxation delay (D1) or insufficient scan number.

-

Solution: Increase D1 to 3–5 seconds. Brominated carbons have very long

relaxation times.

"Extra" Peaks

-

Impurity A (Starting Material): 4-Bromobenzenesulfonyl chloride. Look for a carbonyl-like shift if hydrolyzed, or distinct shifts for the chloride derivative.

-

Impurity B (Starting Material): 3-Bromoaniline. Look for C-N signal significantly upfield (~148 ppm for free amine vs ~138 ppm for sulfonamide).

-

Rotamers: Rare in sulfonamides at RT, but if peaks are doubled/broad, try heating the NMR probe to 50°C.

Regioisomer Confusion

-

Scenario: You synthesized the compound but suspect you might have the 2-bromo or 4-bromo (aniline side) isomer.

-

Differentiation:

-

3-bromo (Target): Asymmetric Ring B. Many distinct signals.[4]

-

4-bromo (Isomer): Symmetric Ring B. Would result in two sets of high-intensity symmetric peaks (one set for Ring A, one for Ring B). If you see 4 large peaks and very few small ones, you likely have the 4-bromo-N-(4-bromophenyl) isomer.

-

References

-

General Sulfonamide NMR Characteristics

-

Perjéssy, A., et al. "Substituent effects on the 13C NMR chemical shifts of N-substituted benzenesulphonamides." Journal of Molecular Structure, 1991.

-

-

Heavy Atom Effect on 13C Shifts

-

Facelli, J. C., et al. "The heavy atom effect on 13C NMR chemical shifts." Progress in Nuclear Magnetic Resonance Spectroscopy, 1989.

-

-

Solvent Effects (DMSO vs CDCl3)

-

Spectral Prediction Algorithms

-

Data validated against ChemDraw Professional 13C NMR Prediction Module (PerkinElmer) and ACD/Labs C+H NMR Predictors.

-

Sources

- 1. N-(4-Bromophenyl)-3-nitrobenzenesulfonamide | C12H9BrN2O4S | CID 598510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. Effect of bromine bonded to an aromatic carbon on the carbon 13 nmr signa.. [askfilo.com]

- 4. eprints.cihanuniversity.edu.iq [eprints.cihanuniversity.edu.iq]

- 5. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. modgraph.co.uk [modgraph.co.uk]

The Halogen Effect: A Comparative Analysis of 4-Bromo- vs. 4-Chlorobenzenesulfonamides in Biological Systems

In the landscape of medicinal chemistry, the benzenesulfonamide scaffold stands as a cornerstone for the development of a multitude of therapeutic agents. The strategic substitution on the phenyl ring can dramatically alter the compound's pharmacokinetic and pharmacodynamic properties. Among the most common modifications is halogenation, with chloro and bromo substituents at the 4-position being of particular interest. This guide provides an in-depth, objective comparison of the bioactivity of 4-bromobenzenesulfonamides versus their 4-chlorobenzenesulfonamide counterparts, supported by experimental data to inform researchers, scientists, and drug development professionals in their quest for novel and more effective therapeutic agents.

At a Glance: Key Bioactivity Differences

The substitution of a chlorine atom with a bromine atom at the 4-position of the benzenesulfonamide ring, while seemingly a subtle modification, can lead to significant changes in biological activity. This is primarily due to the differences in the physicochemical properties of these two halogens. Bromine is larger, more polarizable, and less electronegative than chlorine, which can influence binding interactions with biological targets, membrane permeability, and metabolic stability.

Our comparative analysis will delve into two key areas of bioactivity: enzyme inhibition and antibacterial efficacy, where experimental data allows for a direct and insightful comparison.

Comparative Efficacy: Enzyme Inhibition

Benzenesulfonamides are renowned for their potent inhibitory effects on various enzymes, most notably carbonic anhydrases and lipoxygenases. The nature of the halogen at the 4-position can fine-tune the inhibitory potency and selectivity.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes crucial for numerous physiological processes, and their inhibition is a therapeutic strategy for conditions like glaucoma and epilepsy. The sulfonamide moiety is a classic zinc-binding group in CA inhibitors.

12-Lipoxygenase Inhibition

12-Lipoxygenase (12-LOX) is an enzyme implicated in inflammation and various diseases, making it an attractive therapeutic target. A study on 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives provided a direct comparison of 4-bromo and 4-chloro substitutions on their 12-LOX inhibitory activity.

| Compound ID | 4-Substituent | IC50 (µM) for 12-LOX Inhibition |

| 22 | Bromo | 2.2 |

| 27 | Chloro | 6.3 |

| Data synthesized from J Med Chem. 2014 Jan 23;57(2):495-506.[4] |

In this specific scaffold, the 4-bromo derivative (22 ) exhibited a nearly three-fold greater potency than the 4-chloro analog (27 ).[4] This suggests that the increased polarizability and different electronic properties of bromine may lead to more favorable interactions within the active site of 12-LOX.

Comparative Efficacy: Antibacterial Activity

The benzenesulfonamide core is the foundation of sulfa drugs, the first class of synthetic antibacterial agents. The introduction of a halogen at the 4-position can modulate the antibacterial spectrum and potency. A comparative study of Schiff base derivatives of a fluorinated benzenesulfonamide provides valuable insights into the relative antibacterial efficacy of 4-bromo versus 4-chloro substitutions.

Table 2: Comparative Antibacterial Activity (Zone of Inhibition in mm)

| Bacterial Strain | 4-Chloro Derivative (Compound 2) | 4-Bromo Derivative (Compound 3) |

| E. coli | Potent Activity | Potent Activity |

| P. aeruginosa | Potent Activity | Potent Activity |

| S. aureus | Potent Activity | Potent Activity |

| B. subtilis | Significant Activity | Significant Activity |

| Qualitative data synthesized from World News of Natural Sciences 13 (2017) 101-112. |

In this study, both the 4-chloro and 4-bromo substituted Schiff base derivatives demonstrated potent activity against Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus, and significant activity against Bacillus subtilis. While the data is qualitative, it indicates that both substitutions can confer strong antibacterial properties. The choice between bromine and chlorine may therefore depend on other factors such as toxicity, solubility, and the specific bacterial target.

Physicochemical Rationale for Bioactivity Differences

The observed differences in bioactivity can be attributed to the fundamental physicochemical properties of chlorine and bromine.

-